![molecular formula C11H11NO4 B3161979 (7-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 874774-45-5](/img/structure/B3161979.png)
(7-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Overview
Description
“(7-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a chemical compound with the molecular formula C11H11NO4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-11(14)15)10(13)6-16-9/h2-4H,5-6H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.21 . It is a solid at room temperature .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which our compound belongs, has demonstrated antimicrobial properties. Researchers have explored its effectiveness against various pathogens, including bacteria, fungi, and viruses . Investigating its mode of action and potential applications in treating infectious diseases is an active area of study.
Antiviral Properties
The same ring system has also shown promise as an antiviral agent. Scientists have investigated its ability to inhibit viral replication and entry into host cells. Understanding its mechanism of action and identifying specific viral targets could lead to novel antiviral therapies .
Antihypertensive Effects
Researchers have explored the potential of 1,2,4-benzothiadiazine-1,1-dioxide derivatives as antihypertensive agents. These compounds may modulate blood pressure by interacting with specific receptors or pathways. Further studies are needed to optimize their efficacy and safety .
Antidiabetic Applications
The compound’s structural features make it an interesting candidate for antidiabetic drug development. Investigations have focused on its impact on glucose metabolism, insulin sensitivity, and pancreatic function. Developing derivatives with improved bioavailability and selectivity remains an active research area .
Anticancer Properties
Certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives exhibit anticancer activity. Researchers have studied their effects on cancer cell lines, tumor growth, and apoptosis pathways. These compounds may serve as potential chemotherapeutic agents, although challenges related to toxicity and selectivity persist .
KATP Channel Modulation
The compound’s halo-substituted derivatives have been investigated as KATP (ATP-sensitive potassium channel) activators. These channels play a crucial role in cellular energy homeostasis and are potential drug targets for conditions like diabetes and cardiac ischemia. Understanding their interaction with KATP channels is essential for therapeutic development .
Safety and Hazards
properties
IUPAC Name |
2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-2-3-8-9(4-7)16-6-10(13)12(8)5-11(14)15/h2-4H,5-6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRZYFYHWHXLJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187396 | |
Record name | 2,3-Dihydro-7-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
CAS RN |
874774-45-5 | |
Record name | 2,3-Dihydro-7-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874774-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-7-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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